1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea
Overview
Description
1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea is a novel compound known for its multitargeted inhibitory activity against various cyclin-dependent kinases (CDKs) and other cancer-relevant kinases. It is an indenopyrazole-derived compound that has shown significant potential in preclinical and clinical studies for its antitumor properties .
Mechanism of Action
Target of Action
RGB-286638 is a multi-targeted inhibitor with targets comprising the family of cyclin-dependent kinases (CDKs) and a range of other cancer-relevant tyrosine and serine/threonine kinases . It inhibits the kinase activity of cyclin T1-CDK9, cyclin B1-CDK1, cyclin E-CDK2, cyclin D1-CDK4, cyclin E-CDK3, and p35-CDK5 . It also inhibits GSK-3β, TAK1, Jak2, and MEK1 .
Mode of Action
RGB-286638 inhibits several tyrosine and serine/threonine non-CDK enzymes . It triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs . The induction of apoptosis is likely to occur through a mechanism involving inhibition of RNA polymerase II CTD phosphorylation .
Biochemical Pathways
RGB-286638 affects the pathways related to cell cycle progression and transcription . It inhibits the phosphorylation of the C-terminal domain of the largest RNA polymerase II subunit, which is essential to RNA polymerase II transcriptional activity . This results in the downregulation of oncogenic miR-19, miR-92a-1, and miR-21 .
Result of Action
RGB-286638 induces apoptosis in cells . It results in the rapid disappearance of the anti-apoptotic BCL2 family member, Mcl-1 . It also inhibits tumor growth and has shown antitumor activity against a broad range of human tumor cell lines both in vitro and in vivo .
Action Environment
The action of RGB-286638 can be influenced by various environmental factors. For instance, the compound is tolerated when administered at 120 mg/d for 5 days every 28 days . Prolonged disease stabilization was seen across different dose levels . .
Biochemical Analysis
Biochemical Properties
RGB-286638 free base inhibits the kinase activity of cyclin T1-CDK9, cyclin B1-CDK1, cyclin E-CDK2, cyclin D1-CDK4, cyclin E-CDK3, and p35-CDK5 . It also inhibits GSK-3β, TAK1, Jak2, and MEK1 . These interactions are crucial for its role in biochemical reactions.
Cellular Effects
RGB-286638 free base has a broad cellular activity, inhibiting cell proliferation and inducing apoptosis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of RGB-286638 free base involves the inhibition of RNA polymerase II phosphorylation, which precedes the disappearance of Mcl-1 protein and induction of PARP cleavage . This leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, RGB-286638 free base shows a time-dependent effect. For instance, it inhibits 50% of colony formation within 1 hour of exposure and 90% within 6 hours .
Dosage Effects in Animal Models
The effects of RGB-286638 free base vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its broad range of kinase targets, it likely interacts with various enzymes and cofactors in multiple metabolic pathways .
Transport and Distribution
Given its broad range of targets, it likely interacts with various transporters or binding proteins .
Subcellular Localization
Given its broad range of targets, it likely localizes to various compartments or organelles .
Preparation Methods
The synthesis of 1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea involves multiple steps, including the formation of the indenopyrazole core structure. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving cyclization and functional group modifications . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reference compound in studies involving kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Undergoing clinical trials for its potential use in cancer therapy, particularly for solid tumors and hematologic malignancies
Industry: Utilized in the development of new therapeutic agents targeting CDKs and other kinases.
Comparison with Similar Compounds
1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea is unique due to its multitargeted inhibitory activity against a broad spectrum of kinases. Similar compounds include:
Seliciclib: Another CDK inhibitor with a different kinase inhibition profile.
UCN-01: A multi-CDK inhibitor with potent antitumor activity.
These compounds share some similarities with this compound but differ in their specific kinase targets and overall efficacy.
Properties
IUPAC Name |
1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O4/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36/h2-8H,9-19H2,1H3,(H,31,32)(H2,30,33,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYZSRXVVCHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229072 | |
Record name | RGB-286638 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784210-88-4 | |
Record name | N-[1,4-Dihydro-3-[4-[[4-(2-methoxyethyl)-1-piperazinyl]methyl]phenyl]-4-oxoindeno[1,2-c]pyrazol-5-yl]-N′-4-morpholinylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=784210-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RGB-286638 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784210884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RGB-286638 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RGB-286638 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GAJ98SC2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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